(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid
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Overview
Description
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and difluorinated pentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Introduction of the difluorinated moiety: The difluorinated pentanoic acid is synthesized through a series of reactions, including halogenation and subsequent substitution reactions.
Coupling reaction: The protected amine is then coupled with the difluorinated pentanoic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluorinated moiety or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates.
Biological Studies: It can be used in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Industrial Applications: The compound may also find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The difluorinated moiety can enhance the compound’s stability and binding affinity, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid: Similar structure but with a single fluorine atom.
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-pentanoic acid: Lacks the fluorine atoms, making it less stable and potentially less active.
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dichloropentanoic acid: Contains chlorine atoms instead of fluorine, which can alter its reactivity and biological activity.
Uniqueness
The presence of two fluorine atoms in (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s chemical properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets.
Properties
CAS No. |
2349536-94-1 |
---|---|
Molecular Formula |
C20H19F2NO4 |
Molecular Weight |
375.4 |
Purity |
95 |
Origin of Product |
United States |
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